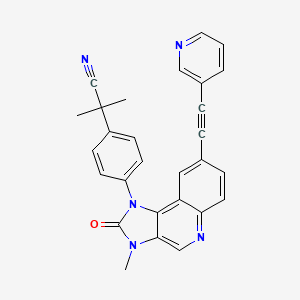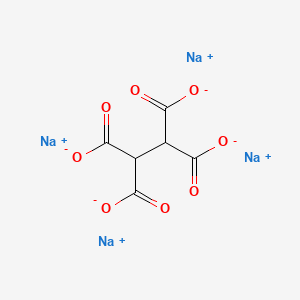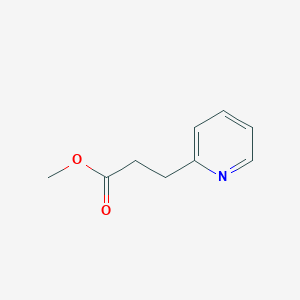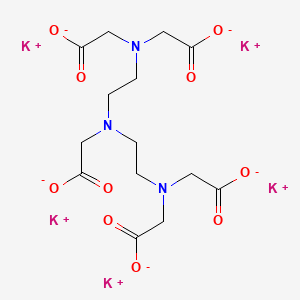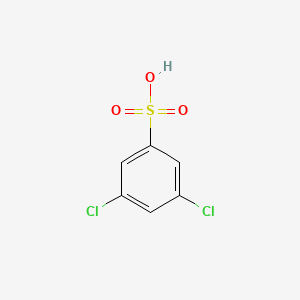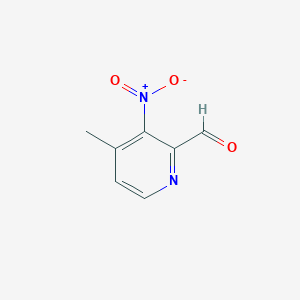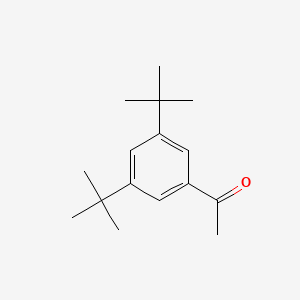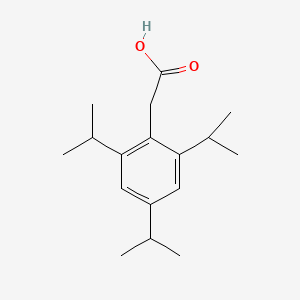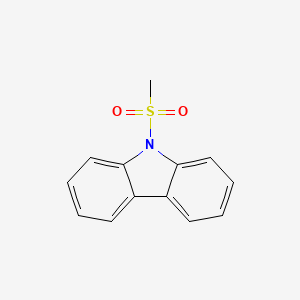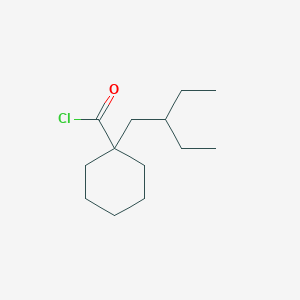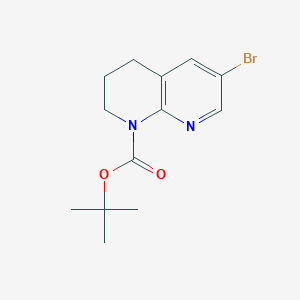
tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Vue d'ensemble
Description
Tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
A New Family of Ru Complexes for Water Oxidation : Research demonstrates the synthesis of dinuclear complexes using bridging ligands related to naphthyridine derivatives. These complexes exhibit significant catalytic activity for water oxidation, a process crucial for sustainable energy production. The study highlights the potential of naphthyridine derivatives in designing catalysts for environmental and energy applications (Zong & Thummel, 2005).
Fluorescence Sensing and Chiral Recognition
Enantioselective Fluorescence Sensing of Chiral Alpha-Amino Alcohols : A compound synthesized from tert-butylaniline, closely related to the tert-butyl group in the molecule of interest, forms a highly fluorescent scandium complex. This complex is used for enantioselective sensing of chiral amino alcohols, showcasing the utility of such compounds in analytical chemistry for detecting and quantifying enantiomeric excess in samples (Liu, Pestano, & Wolf, 2008).
Organic Synthesis and Chemical Properties
Synthesis, Characterization, Thermal, X-ray, and DFT Analyses : The synthesis and detailed characterization of compounds incorporating tert-butyl and naphthyridine units, similar to tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, reveal intricate molecular structures stabilized by intramolecular hydrogen bonding. Such studies contribute to understanding the chemical behavior and potential applications of these compounds in material science and molecular engineering (Çolak et al., 2021).
Antibacterial Activity
Fluoronaphthyridines and Quinolones as Antibacterial Agents : Research into the antibacterial activities of fluoroquinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, which share structural similarities with the compound of interest, demonstrates the potential of naphthyridine derivatives in developing new antibacterial agents. Such compounds have been evaluated for their efficacy in vitro and in vivo, indicating the broad applicability of naphthyridine derivatives in medicinal chemistry (Bouzard et al., 1989).
Propriétés
IUPAC Name |
tert-butyl 6-bromo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-6-4-5-9-7-10(14)8-15-11(9)16/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQRNFMOCRQXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474234 | |
| Record name | tert-Butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
CAS RN |
335030-38-1 | |
| Record name | tert-Butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

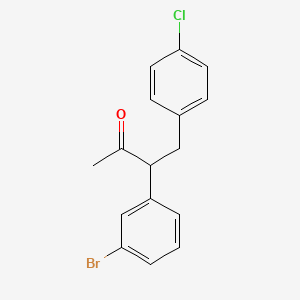
![N-[(1S,4R)-10-Camphorsulphonyl]-(1R, 2R)-1, 2-diphenylethylenediamine](/img/structure/B1609940.png)

